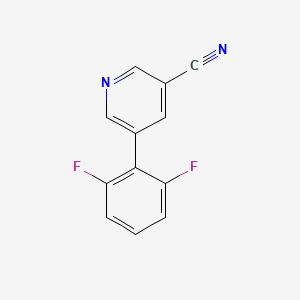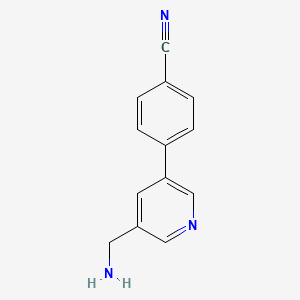
ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with a chloro group, a cyano group, a methyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chloro, cyano, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-3-Chlor-4-cyan-5-methyl-1H-pyrrol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Cyan- oder Chlorgruppen zu entfernen oder zu modifizieren.
Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators können verwendet werden.
Substitution: Nucleophile wie Natriumazid oder Thioharnstoff können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-Chlor-4-cyan-5-methyl-1H-pyrrol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet werden, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, einschließlich Naturstoffen und Polymeren.
Materialwissenschaft: Es kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-Chlor-4-cyan-5-methyl-1H-pyrrol-2-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Cyan- und Chlorgruppen können an Wasserstoffbrückenbindungen oder elektrostatischen Wechselwirkungen teilnehmen und so die Bindungsaffinität und Spezifität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-Chlor-4-cyan-5-methyl-1H-pyrrol-2-carboxylat kann mit anderen Pyrrolderivaten verglichen werden, wie zum Beispiel:
Ethyl-3-Chlor-4-cyan-1H-pyrrol-2-carboxylat: Ähnliche Struktur, jedoch ohne die Methylgruppe, was seine Reaktivität und Bindungseigenschaften beeinflussen kann.
Ethyl-3-Chlor-4-amino-5-methyl-1H-pyrrol-2-carboxylat: Enthält eine Aminogruppe anstelle einer Cyangruppe, was seine chemischen und biologischen Eigenschaften deutlich verändern kann.
Eigenschaften
Molekularformel |
C9H9ClN2O2 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O2/c1-3-14-9(13)8-7(10)6(4-11)5(2)12-8/h12H,3H2,1-2H3 |
InChI-Schlüssel |
CNLQUBPMNMIICC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)



![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)


![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)




